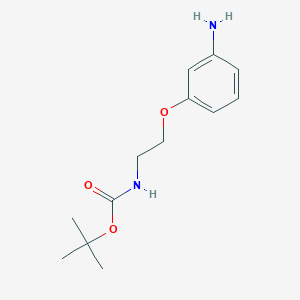

tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate

Description

tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate is a carbamate-protected amine derivative featuring a phenoxyethyl backbone with a tertiary butyloxycarbonyl (Boc) protective group. This compound is structurally characterized by a 3-aminophenoxy moiety linked to an ethyl chain, which is further modified by a Boc group. It serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where the Boc group enhances stability during multi-step reactions and facilitates selective deprotection .

Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like tert-butyl (2-(aminooxy)ethyl)carbamate are synthesized via hydrazine-mediated deprotection of precursor intermediates in ethanol, followed by column chromatography purification (80% yield) . The Boc group is favored for its robustness under basic conditions and ease of removal under acidic conditions, making it indispensable in peptide and small-molecule drug development .

Properties

IUPAC Name |

tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-8-17-11-6-4-5-10(14)9-11/h4-6,9H,7-8,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODFQJNQDJFGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246240-10-8 | |

| Record name | tert-butyl N-[2-(3-aminophenoxy)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(3-aminophenoxy)ethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control systems for precise reaction conditions, and efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential therapeutic applications and as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can be selectively removed under mild conditions, allowing for the controlled release of the protected amine .

Comparison with Similar Compounds

Table 1: Structural Comparison of tert-Butyl Carbamate Derivatives

Key Observations :

- The 3-aminophenoxy moiety in the target compound distinguishes it from analogs like tert-butyl (2-(aminooxy)ethyl)carbamate, enabling unique electronic and steric properties for nucleophilic aromatic substitutions .

- Brominated derivatives (e.g., tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate) are tailored for Suzuki-Miyaura cross-coupling reactions, unlike the aminophenoxy variant .

Key Observations :

- Hydrazine-mediated deprotection (as in ) achieves higher yields (80%) compared to palladium-catalyzed couplings (56.6%) due to fewer side reactions .

- Bromination reactions (e.g., ) often require stoichiometric reagents like CBr₄, increasing cost and purification complexity.

Stability and Toxicity Profile

Key Observations :

Table 4: Pharmacological Relevance

Key Observations :

- The 3-aminophenoxy group enhances binding to aromatic residues in enzyme active sites, as seen in kinase inhibitors .

- Chlorophenyl derivatives (e.g., ) exhibit specificity for parasitic targets, underscoring the role of substituent electronic effects.

Biological Activity

Tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anti-inflammatory and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure

The structural formula of this compound can be represented as follows:

Biological Activity Overview

Research indicates that tert-butyl carbamates exhibit various biological activities, primarily focusing on anti-inflammatory and anticancer effects. The following sections detail these activities.

Anti-inflammatory Activity

A study synthesized several derivatives of tert-butyl 2-(substituted benzamido)phenylcarbamate to evaluate their anti-inflammatory properties. The results showed significant inhibition of inflammation in a carrageenan-induced rat paw edema model.

| Compound | Percentage Inhibition (%) | Time Frame (h) |

|---|---|---|

| 4a | 54.239 | 9 |

| 4i | 39.021 | 12 |

Most compounds exhibited promising anti-inflammatory activity, comparable to the standard drug indomethacin .

Anticancer Activity

In another study, derivatives of diphenyl ether were evaluated for their antiproliferative activity against various cancer cell lines, including mouse leukemia (L1210), human lymphoblastic leukemia (CEM), and human cervical carcinoma (HeLa). The following table summarizes the IC50 values for selected compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 16n | L1210 | 0.012 |

| 16k | HeLa | 0.033 |

| TUB075 | CEM | 0.045 |

These results indicate that the introduction of specific substituents significantly enhances the antiproliferative activity of the compounds, particularly those with additional aromatic rings .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. For instance, compounds similar to tert-butyl carbamates have shown to inhibit enzymes like COX-2, which plays a crucial role in inflammatory processes. In silico docking studies have also provided insights into the binding modes of these compounds with COX-2, suggesting a competitive inhibition mechanism .

Case Studies

- Anti-inflammatory Study : A study conducted on various substituted phenylcarbamates demonstrated that certain derivatives could significantly reduce inflammation markers in vivo, supporting their potential use as therapeutic agents in inflammatory diseases .

- Anticancer Study : Another investigation into diphenyl ether derivatives revealed that modifications to the chemical structure led to enhanced binding affinity and cytotoxicity against cancer cells, suggesting that similar modifications could be applied to this compound for improved efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (2-(3-aminophenoxy)ethyl)carbamate, and how can reaction yields be improved?

- Methodology : Focus on carbamate protection strategies using tert-butoxycarbonyl (Boc) groups. Key steps include:

- Amine Protection : React 3-aminophenol with Boc-anhydride in anhydrous dichloromethane (DCM) under nitrogen, using a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the reaction .

- Coupling Optimization : Employ coupling agents like HATU or DCC for amide/ether bond formation, ensuring stoichiometric control of the ethylenediamine derivative to minimize side products.

- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify Boc group integrity (e.g., tert-butyl singlet at ~1.4 ppm) and aromatic proton signals from the 3-aminophenoxy moiety .

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] calculated for C₁₃H₂₀N₂O₃: 252.1474) .

Q. What safety protocols are critical for handling this compound in the lab?

- Guidelines :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent Boc group hydrolysis .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods due to potential release of volatile amines during deprotection .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Troubleshooting :

- Dynamic Effects : Use variable-temperature NMR to identify rotational isomers or hydrogen-bonding interactions (e.g., NH-O hydrogen bonds in carbamates) .

- X-ray Crystallography : Resolve ambiguous structures by analyzing single-crystal diffraction data, particularly for verifying stereochemistry in intermediates .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

- Stability Studies :

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. Boc groups are prone to acidic hydrolysis (pH < 3) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Typical Boc carbamates degrade above 150°C .

Q. How can this compound be utilized in click chemistry or bioconjugation applications?

- Functionalization Strategies :

- Propargyl Modifications : Introduce propargyl ether groups via alkylation of the ethylenediamine moiety. This enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

- Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in DCM to expose the primary amine for further coupling (e.g., peptide synthesis) .

Q. What strategies mitigate side reactions during Boc deprotection in complex syntheses?

- Optimized Deprotection :

- Acid Choice : Use TFA instead of HCl to minimize carbamate scrambling.

- Scavengers : Add scavengers like triisopropylsilane (TIS) to quench reactive intermediates (e.g., tert-butyl cations) and prevent byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.